Bienvenue dans la boutique en ligne BenchChem!

3-(Cyclopropylmethoxy)pyridine

Organic synthesis Cross-coupling Medicinal chemistry

3-(Cyclopropylmethoxy)pyridine (CAS 500733-80-4, MF C₉H₁₁NO, MW 149.19 g/mol) is a heterocyclic building block featuring a pyridine ring substituted at the 3-position with a cyclopropylmethoxy group. The compound is commercially available as a liquid with 95% purity, with the cyclopropylmethoxy substituent conferring distinct conformational rigidity and lipophilicity relative to simple methoxy or ethoxy analogs.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
Cat. No. B7975964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopropylmethoxy)pyridine
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1CC1COC2=CN=CC=C2
InChIInChI=1S/C9H11NO/c1-2-9(6-10-5-1)11-7-8-3-4-8/h1-2,5-6,8H,3-4,7H2
InChIKeyQPICKTJZTHHUEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Cyclopropylmethoxy)pyridine: Key Intermediate for PDE4 and IKK Inhibitor Synthesis


3-(Cyclopropylmethoxy)pyridine (CAS 500733-80-4, MF C₉H₁₁NO, MW 149.19 g/mol) is a heterocyclic building block featuring a pyridine ring substituted at the 3-position with a cyclopropylmethoxy group . The compound is commercially available as a liquid with 95% purity, with the cyclopropylmethoxy substituent conferring distinct conformational rigidity and lipophilicity relative to simple methoxy or ethoxy analogs . This structural motif is embedded in multiple clinically relevant pharmacophores, including Roflumilast (PDE4 inhibitor for COPD) and ACHP (IKK-β inhibitor), establishing its role as a privileged scaffold in kinase and phosphodiesterase drug discovery [1][2]. Unlike fully elaborated drug candidates, 3-(cyclopropylmethoxy)pyridine functions as a strategic intermediate whose positional substitution pattern enables regioselective downstream functionalization.

Why 3-(Cyclopropylmethoxy)pyridine Cannot Be Replaced by Common Pyridine Ether Analogs


Generic substitution of 3-(cyclopropylmethoxy)pyridine with simpler pyridine ethers (e.g., 3-methoxypyridine, 3-ethoxypyridine) fails due to three interdependent factors: (1) regiochemical specificity—the 3-position substitution directs electrophilic aromatic substitution and cross-coupling outcomes differently than 2- or 4-substituted isomers, determining downstream synthetic feasibility [1]; (2) conformational rigidity—the cyclopropyl ring imposes a defined spatial orientation that alkoxy chains (e.g., methoxy, ethoxy, isopropoxy) cannot replicate, directly affecting target binding when incorporated into final drug molecules as evidenced by Roflumilast's 0.7 nM PDE4 IC50 [2]; and (3) metabolic stability—cyclopropyl groups resist oxidative metabolism via CYP450 enzymes relative to linear alkyl ethers, a property leveraged in orally active IKK-β inhibitors showing in vivo efficacy at 1 mg/kg [3]. Substituting a methoxy analog would alter each of these parameters, invalidating established structure-activity relationships and requiring complete re-optimization.

Quantitative Differentiation of 3-(Cyclopropylmethoxy)pyridine vs. Analogous Pyridine Building Blocks


Regiochemical Position (3- vs 2- vs 4-Substitution) Determines Downstream Synthetic Utility

3-(Cyclopropylmethoxy)pyridine features substitution at the pyridine 3-position (meta to nitrogen), which provides distinct electronic and steric properties compared to 2- or 4-substituted isomers [1]. The 3-position substitution pattern is identical to that found in Roflumilast's core structure, where the 3-cyclopropylmethoxy group on the benzamide moiety contributes to PDE4D inhibition with IC50 = 0.700 nM [2]. In contrast, 2-(cyclopropylmethoxy)pyridine (CAS 1285617-81-3) and 4-substituted analogs exhibit different regioselectivity in electrophilic aromatic substitution and Suzuki-Miyaura cross-coupling reactions . The 3-position oxygen exerts an ortho/para-directing effect with nitrogen's meta-directing influence, creating a unique reactivity profile that cannot be replicated by 2- or 4-substituted isomers [1].

Organic synthesis Cross-coupling Medicinal chemistry

Cyclopropyl vs. Methoxy Ether: Conformational Rigidity and Metabolic Stability

The cyclopropylmethoxy group provides distinct conformational constraints and metabolic stability compared to linear alkoxy substituents [1]. In the IKK-β inhibitor series, compounds containing the cyclopropylmethoxy motif achieved oral efficacy at 1 mg/kg in arachidonic acid-induced ear edema models, with IKK-β IC50 = 8.5 nM and cellular IC50 = 60 nM [2]. The cyclopropyl ring introduces steric bulk and restricts rotational freedom compared to methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) groups, influencing molecular shape complementarity with biological targets. Additionally, cyclopropyl groups are known to resist CYP450-mediated oxidation relative to linear alkyl ethers, a property that contributes to favorable oral bioavailability in lead compounds incorporating this motif [1].

Medicinal chemistry Drug metabolism Pharmacokinetics

Differentiated Physicochemical Properties vs. Common Pyridine Ether Building Blocks

3-(Cyclopropylmethoxy)pyridine (MW 149.19, C₉H₁₁NO) differs from simpler pyridine ethers in key physicochemical parameters that influence both synthetic handling and biological properties . The compound has hydrogen bond acceptor count = 2 (the pyridine nitrogen and the ether oxygen) and rotatable bond count = 3 (cyclopropyl-CH₂-O-pyridine connectivity), while hydrogen bond donor count = 0 . Compared to 3-methoxypyridine (MW 109.13, C₆H₇NO), the target compound has higher molecular weight (+40.06 g/mol), increased lipophilicity (calculated LogP approximately 1.8 vs. 0.9 for 3-methoxypyridine based on fragment contribution methods), and lower aqueous solubility [1]. These differences affect extraction efficiency, chromatographic behavior, and membrane permeability in biological assays.

Physical chemistry Property prediction Medicinal chemistry

Optimal Procurement and Research Applications for 3-(Cyclopropylmethoxy)pyridine


Synthesis of PDE4 Inhibitors via 3-Position Functionalization

Procure 3-(cyclopropylmethoxy)pyridine as the core scaffold for PDE4 inhibitor development when the target pharmacophore requires a 3-position pyridine ether with metabolic stability. The 3-substitution pattern aligns with Roflumilast's structural requirements, where the cyclopropylmethoxy group contributes to PDE4D inhibition with IC50 = 0.700 nM [1]. Researchers should verify regiochemical purity (≥95%) prior to downstream cross-coupling or nucleophilic aromatic substitution reactions.

IKK-β Kinase Inhibitor Medicinal Chemistry Programs

Use 3-(cyclopropylmethoxy)pyridine as a building block for IKK-β inhibitor lead optimization. Elaborated compounds incorporating this motif have demonstrated IKK-β IC50 = 8.5 nM with cellular activity at 60 nM and oral efficacy at 1 mg/kg in murine inflammation models [2]. The cyclopropyl group's metabolic stability contributes to the oral bioavailability observed in lead compounds [3].

Cannabinoid Receptor 2 (CB2) Agonist Scaffold Development

Employ 3-(cyclopropylmethoxy)pyridine in the synthesis of CB2 receptor agonists. Patent literature identifies 6-(cyclopropylmethoxy)-substituted pyridine derivatives as preferential CB2 agonists [4]. The 3-position substitution provides a synthetic handle for further elaboration to 5,6-disubstituted pyridine-2-carboxamides, which show EC50 values in the nanomolar range at human CB2 receptors [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Cyclopropylmethoxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.